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molecular formula C4H2ClF3O B8724612 4,4,4-Trifluorocrotonoyl chloride CAS No. 115630-80-3

4,4,4-Trifluorocrotonoyl chloride

Cat. No. B8724612
M. Wt: 158.50 g/mol
InChI Key: DUTDALJAKWGZSA-UHFFFAOYSA-N
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Patent
US07148363B2

Procedure details

A 500 ml flask was flushed with nitrogen to displace the air with nitrogen, and was charged with 83.1 g (0.50 mol) of 2-methyl-2-adamantanol, 101.2 g (1.0 mol) of triethylamine and 200 g of tetrahydrofuran. Then 118.9 g (0.75 mol) of α -trifluoromethylacryloyl chloride was dropwise added to the content in the flask over a period of about 1 hour, while the content was maintained at a reaction temperature of about 0° C. Then the content was stirred for 10 hours at room temperature. After completion of the reaction, the reaction mixture was washed with water and then with an aqueous saturated sodium chloride solution. The thus-obtained organic phase was subjected to column chromatography, and further, analyzed by NMR and mass spectrometry. Thus, 101.2 g (yield: 70.3%) of the object 2-methyl-2-adamantyl α-trifluoromethylacrylate was obtained.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
α
Quantity
118.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(N(CC)CC)C.[F:20][C:21]([CH:24]=[CH:25]C(Cl)=O)([F:23])[F:22].[O:29]1CCC[CH2:30]1>>[F:23][C:21]([F:20])([F:22])[C:24](=[CH2:25])[C:30]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)=[O:29]

Inputs

Step One
Name
Quantity
83.1 g
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Name
Quantity
101.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 g
Type
reactant
Smiles
O1CCCC1
Step Two
Name
α
Quantity
118.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)C=CC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the content was stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml flask was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C(C(=O)OC1(C2CC3CC(CC1C3)C2)C)=C)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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